molecular formula C10H10N6OS B2575026 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione CAS No. 2320959-89-3

4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione

Cat. No. B2575026
CAS RN: 2320959-89-3
M. Wt: 262.29
InChI Key: WFDXOZJXCSXWBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione, also known as FMME, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is not fully understood, but it is believed to involve the inhibition of bacterial cell wall synthesis. 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been shown to bind to bacterial cell wall precursors, preventing the synthesis of peptidoglycan and leading to cell death.
Biochemical and Physiological Effects:
4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been shown to have low toxicity and is well-tolerated in animal studies. In addition to its antimicrobial properties, 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been shown to have antioxidant and anti-inflammatory effects. 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has also been shown to inhibit the growth of cancer cells in vitro, suggesting that it may have potential as an anticancer agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is its broad-spectrum antimicrobial activity, making it a promising candidate for the development of new antibiotics. However, further studies are needed to determine its efficacy in vivo and its potential for development as a clinical drug. Additionally, the synthesis of 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione can be challenging, and further optimization of the synthesis method is needed to improve the yield and purity of the compound.

Future Directions

Future research on 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione should focus on its potential as an antibiotic and anticancer agent. In particular, studies are needed to determine its efficacy in vivo and its potential for development as a clinical drug. Additionally, the mechanism of action of 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione needs to be further elucidated to optimize its use as a therapeutic agent. Further optimization of the synthesis method is also needed to improve the yield and purity of the compound. Finally, the potential for 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione to be used in combination with other antibiotics or anticancer agents should be explored.
Conclusion:
In conclusion, 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione is a promising compound with potential therapeutic applications in the fields of antimicrobial and anticancer research. Although further studies are needed to determine its efficacy in vivo and its potential for development as a clinical drug, 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione represents a promising avenue for the development of new antibiotics and anticancer agents.

Synthesis Methods

4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione can be synthesized using a variety of methods, including the reaction of furfural with 4-amino-1,2,4-triazole-3-thiol in the presence of a catalyst. Another method involves the reaction of 1-methyl-1H-1,2,4-triazole-3-thiol with furfuryl bromide in the presence of a base. The synthesis of 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been extensively studied for its potential therapeutic applications, including its antimicrobial, antifungal, and anticancer properties. In vitro studies have shown that 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione exhibits potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Furthermore, 4-(Furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione has been shown to be effective against drug-resistant strains of bacteria, making it a promising candidate for the development of new antibiotics.

properties

IUPAC Name

4-(furan-2-ylmethyl)-3-(1-methyltriazol-4-yl)-1H-1,2,4-triazole-5-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6OS/c1-15-6-8(11-14-15)9-12-13-10(18)16(9)5-7-3-2-4-17-7/h2-4,6H,5H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOZJXCSXWBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C2=NNC(=S)N2CC3=CC=CO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(furan-2-yl)methyl]-3-(1-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-1,2,4-triazole-5-thione

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